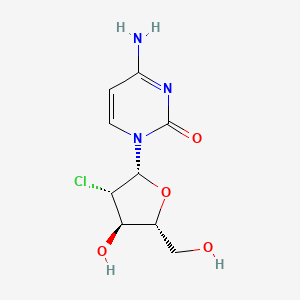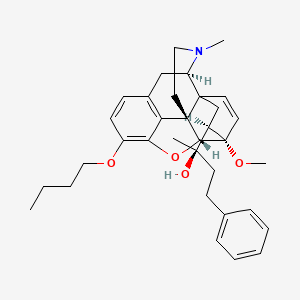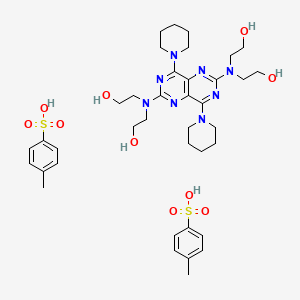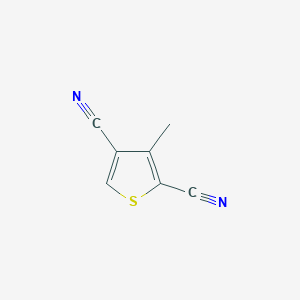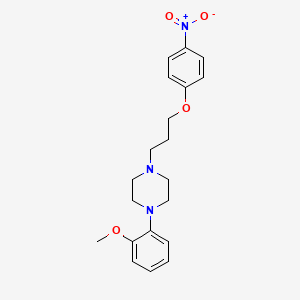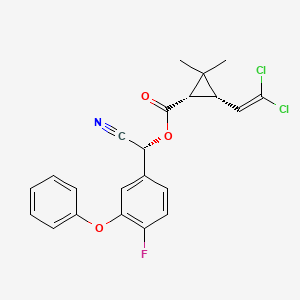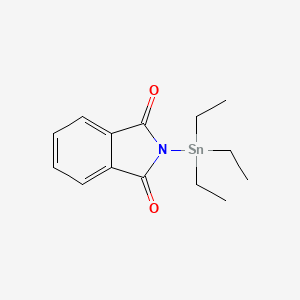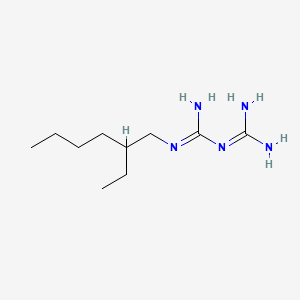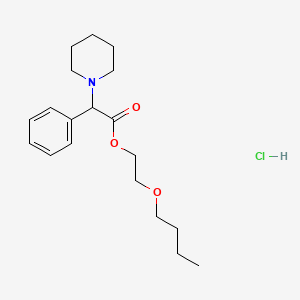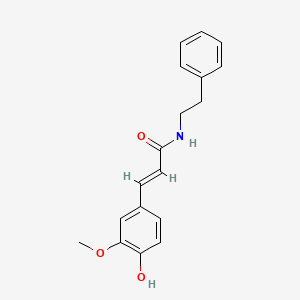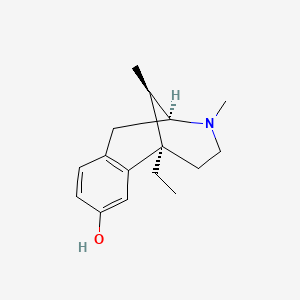
alpha-(+-)-2'-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan is a complex organic compound belonging to the benzomorphan class of chemicals. This compound is characterized by its unique structure, which includes a hydroxy group, two methyl groups, and an ethyl group attached to the benzomorphan skeleton. Benzomorphans are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzomorphan intermediate with appropriate alkyl halides under basic conditions. The hydroxy group can be introduced through selective oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
Industrial production of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ketone/aldehyde back to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted benzomorphans
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex benzomorphan derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan involves its interaction with specific molecular targets, such as receptors and enzymes. The hydroxy group plays a crucial role in binding to these targets, while the methyl and ethyl groups contribute to the compound’s overall stability and bioavailability. The pathways involved may include modulation of signal transduction and inhibition of specific enzymatic activities.
Comparaison Avec Des Composés Similaires
Alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:
2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan: Lacks the alpha-(±) configuration, resulting in different pharmacological properties.
2,9-Dimethyl-6-ethyl-6,7-benzomorphan: Lacks the hydroxy group, leading to reduced binding affinity and altered biological activity.
6-Ethyl-6,7-benzomorphan: Lacks both the hydroxy and methyl groups, resulting in significantly different chemical and biological properties.
The uniqueness of alpha-(±)-2’-Hydroxy-2,9-dimethyl-6-ethyl-6,7-benzomorphan lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
64023-71-8 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(1R,9S,13R)-1-ethyl-10,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H23NO/c1-4-16-7-8-17(3)15(11(16)2)9-12-5-6-13(18)10-14(12)16/h5-6,10-11,15,18H,4,7-9H2,1-3H3/t11-,15-,16+/m0/s1 |
Clé InChI |
QGWPXULEDXWEKR-KNXALSJPSA-N |
SMILES isomérique |
CC[C@@]12CCN([C@H]([C@@H]1C)CC3=C2C=C(C=C3)O)C |
SMILES canonique |
CCC12CCN(C(C1C)CC3=C2C=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


